molecular formula C7H12N4 B2501192 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine CAS No. 1487952-37-3

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Cat. No.: B2501192
CAS No.: 1487952-37-3
M. Wt: 152.201
InChI Key: KNGLSUWCXOCEKZ-UHFFFAOYSA-N
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Description

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound with the molecular formula C7H12N4 It is a derivative of benzotriazole, characterized by the presence of a methyl group and a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3-benzotriazole with reducing agents to achieve the tetrahydro structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and reduction steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the tetrahydro structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,2,3-benzotriazole: Lacks the tetrahydro structure but shares the benzotriazole core.

    4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole: Similar tetrahydro structure but without the methyl group.

Uniqueness

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its specific combination of a methyl group and a tetrahydro structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGLSUWCXOCEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487952-37-3
Record name 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
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